molecular formula C17H28N4O3S B2700723 tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 1353958-76-5

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2700723
CAS No.: 1353958-76-5
M. Wt: 368.5
InChI Key: MZVMWFOCKMGZNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that could potentially be used in the synthesis of such compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The molecular weight of “this compound” is 368.49 . Other specific physical and chemical properties are not available in the resources I have access to.

Scientific Research Applications

Selective Activation of SK1 Channels

A compound closely related to tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, namely GW542573X, has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, particularly the SK1 subtype. This discovery is significant for the potential therapeutic modulation of SK channels, which are implicated in various physiological and pathological processes. The selectivity of GW542573X for the SK1 subtype over SK2, SK3, and IK channels, as well as its ability to shift the Ca2+ response curve and act as a genuine opener of hSK1 channels, underscores its utility in studying the role of SK1 channels in cellular functions and disease states (Hougaard et al., 2009).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including compounds structurally similar to this compound, has led to the development of potent ligands for the histamine H4 receptor (H4R). These ligands, including compound 3 and compound 4, have shown promise in vitro and in animal models as anti-inflammatory agents and antinociceptive agents, highlighting their potential for treating pain and inflammation through H4R antagonism (Altenbach et al., 2008).

Molecular Spin Interactions

Studies on Schiff and Mannich bases incorporating the tert-butyl group have elucidated spin interactions in octahedral zinc complexes. These findings are pivotal for understanding the electronic structures and magnetic properties of coordination compounds, with implications for materials science, catalysis, and spintronics. The research on these complexes has contributed to the broader knowledge of metal-organic frameworks and their potential applications (Orio et al., 2010).

Renin Inhibitors for Hypertension

The synthesis and pharmacological evaluation of benzimidazole derivatives, as exemplified by compound 13, have been directed toward developing orally bioavailable renin inhibitors. This research is foundational for advancing treatments for hypertension and cardiovascular diseases. The optimization of the piperidine moiety to enhance potency and bioavailability demonstrates the critical role of structural modification in drug discovery (Tokuhara et al., 2018).

Properties

IUPAC Name

tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)18-11-12-6-8-21(9-7-12)13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVMWFOCKMGZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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